Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
ethyl 2-(2-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H |
InChI Key |
WDDAUBMDGTWCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling to Form Biphenyl Core
- The biphenyl skeleton is commonly constructed via Suzuki-Miyaura cross-coupling reactions.
- Aryl halides (e.g., 2-bromo-6-nitrophenol or 2-bromo-4-chlorophenol derivatives) are coupled with arylboronic acids in the presence of palladium acetate as a catalyst.
- High boiling point solvents such as polyethylene glycol are used to facilitate the reaction.
- This step ensures regioselective formation of the biphenyl structure with substituents positioned appropriately for further transformations.
Reduction of Nitro Groups to Amino Groups
- Nitro-substituted biphenyl intermediates are reduced to amino derivatives.
- Reduction can be achieved using metal reductants (e.g., iron or zinc powder) in the presence of ammonium chloride under reflux conditions for 3–5 hours.
- The reaction mixture is cooled, extracted with ethyl acetate, filtered, and dried to isolate the amino biphenyl intermediate.
Cyclization and Functional Group Transformations
- The amino biphenyl intermediate undergoes cyclization reactions with cyclization reagents such as 1,1'-carbonyldiimidazole, urea, or methyl chloroacetate.
- Reaction conditions involve refluxing in organic solvents for 2–4 hours.
- After cooling, aqueous workup with hydrochloric acid adjusts pH, followed by extraction and drying to yield cyclized products.
Formation of Ethyl Ester and Hydrochloride Salt
- The carboxylic acid functional group is esterified to the ethyl ester form via standard esterification methods.
- The amino group is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents like ethanol or methanol.
- Temperature and pH are carefully controlled to optimize yield and purity.
| Step | Reaction Type | Reagents/Conditions | Time/Temperature | Notes |
|---|---|---|---|---|
| 1 | Cross-coupling | Aryl halide + arylboronic acid, Pd(OAc)2 catalyst, polyethylene glycol | Reflux, several hours | Regioselective biphenyl formation |
| 2 | Reduction | Metal reductant (Fe/Zn), NH4Cl | Reflux 3–5 hours | Nitro to amino group conversion |
| 3 | Cyclization | 1,1'-Carbonyldiimidazole or urea/methyl chloroacetate | Reflux 2–4 hours | Formation of cyclic intermediate |
| 4 | Esterification & Salt formation | Ethanol/methanol, HCl | Controlled temperature, pH | Formation of ethyl ester and hydrochloride salt |
- The use of palladium-catalyzed cross-coupling ensures high regioselectivity and functional group tolerance, critical for the biphenyl scaffold construction.
- Reduction conditions using metal reductants and ammonium chloride are efficient and environmentally friendly, avoiding harsh reagents.
- Cyclization reagents such as 1,1'-carbonyldiimidazole provide a novel, cost-effective, and high-yield route for intermediate formation.
- The final hydrochloride salt formation improves solubility and stability, facilitating downstream applications.
- Industrial scale synthesis adapts these methods with automation and purification enhancements to ensure reproducibility and cost-effectiveness.
- Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride shares similar synthetic methodology but differs in amino group position, which can affect reaction conditions and yields.
- The 2'-amino derivative requires careful control during cross-coupling and reduction to avoid isomeric impurities.
- Optimization of solvent systems and reaction times is crucial to maximize purity and yield.
The preparation of Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride is achieved through a multi-step synthetic process involving palladium-catalyzed cross-coupling, selective reduction, cyclization, esterification, and salt formation. Advances in catalyst systems and reaction conditions have improved yields, regioselectivity, and environmental compatibility. This compound’s synthesis is well-documented in recent patents and research literature, demonstrating its importance as a versatile intermediate in pharmaceutical and materials chemistry.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in acid-base chemistry due to its amino (-NH₂) and carboxylic acid derivative (-COOEt) groups. The amino group acts as a weak base, while the ester can undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Neutralization | HCl or NaOH | Deprotonated amino group or hydrolyzed ester | |
| Protonation | Acidic media (e.g., HCl) | Ammonium salt formation |
The amino group preferentially protonates in acidic conditions, forming a water-soluble ammonium chloride complex. Under basic conditions, ester hydrolysis generates the corresponding carboxylic acid.
Coupling Reactions
The biphenyl core and functional groups enable cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct complex aromatic systems.
| Reaction Type | Catalyst/Reagents | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives with extended conjugation | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | N-arylated products |
For example, Suzuki coupling with aryl boronic acids under palladium catalysis forms biaryl structures, useful in drug intermediates. The amino group can also direct regioselective metalation for subsequent functionalization.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step in prodrug activation or further derivatization.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq), heat | 2'-Amino-[1,1'-biphenyl]-2-carboxylic acid | |
| Basic Hydrolysis | NaOH (aq), reflux | Carboxylate salt |
Hydrolysis is pH-dependent: acidic conditions yield the free carboxylic acid, while basic conditions produce a carboxylate salt .
Benzannulation Reactions
The compound serves as a precursor in benzannulation reactions to synthesize polycyclic aromatic systems. A notable example involves β-enamino ester intermediates (Table 2a ):
-
Condensation : Reacts with primary amines to form β-enamino esters.
-
Michael Addition : Chalcone undergoes Ca(II)-catalyzed addition to the enamine.
-
Aldol Cyclization : Intramolecular aldol reaction forms a six-membered ring.
-
Oxidative Aromatization : Chloranil oxidizes the diene intermediate to anthranilate .
| Step | Key Reagents | Intermediate/Product |
|---|---|---|
| Condensation | Primary amine (e.g., benzylamine) | β-Enamino ester |
| Michael Addition | Chalcone, Ca(II) | 1,4-Adduct |
| Aldol Cyclization | Heat | Diene intermediate |
| Aromatization | Chloranil (2 equiv) | Anthranilate derivative |
This pathway highlights the compound’s utility in constructing nitrogen-containing heterocycles .
Electrophilic Aromatic Substitution
The electron-rich biphenyl system undergoes electrophilic substitution at the para position relative to the amino group.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted biphenyl | |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative |
The amino group activates the ring, directing incoming electrophiles to specific positions for controlled functionalization.
Reduction and Oxidation
-
Reduction : The nitro group (if present) can be reduced to an amine using H₂/Pd-C or SnCl₂.
-
Oxidation : The amino group oxidizes to nitro under strong conditions (e.g., KMnO₄).
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.
- Case Study : In vitro studies demonstrated significant cytotoxicity against HeLa cells, a human cervical cancer line. The compound was found to induce apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers post-treatment .
Binding Affinity
The compound has been shown to interact effectively with specific biological targets, which is critical for understanding its mechanism of action.
- Binding Studies : Assays indicated a strong binding affinity for proteins involved in cell cycle regulation. This interaction suggests potential for developing targeted therapies against cancers that exhibit dysregulation in these pathways .
Chemical Synthesis and Reactions
This compound can be synthesized through various methods involving the reaction of its precursor with hydrochloric acid under controlled conditions. This synthesis typically utilizes solvents like ethanol or methanol.
Types of Reactions
The compound can undergo several chemical transformations:
- Oxidation : Can yield corresponding oxides.
- Reduction : Can be reduced to different forms using agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur where the amino group is replaced by other functional groups.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-amino-[1,1'-biphenyl]-2-carboxylate | Similar biphenyl structure | Different amino position may alter biological activity |
| Ethyl 3-amino-[2-nitrophenyl]-2-carboxylate | Nitrophenol substitution | Potentially different reactivity due to nitro group |
| Ethyl 4-amino-[naphthalen-1-yl]-2-carboxylate | Naphthalene instead of biphenyl | May exhibit distinct pharmacological properties |
This table emphasizes how structural variations impact biological activity and potential therapeutic applications.
Industrial Applications
Beyond research settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new compounds with specific functionalities.
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical and Functional Insights
Aromatic vs. Alicyclic Cores: The biphenyl compound’s aromaticity may confer higher thermal stability and distinct π-π stacking interactions compared to the flexible cyclohexane and strained cyclopropane analogs. This rigidity could enhance binding specificity in drug design . In contrast, the cyclopropane’s high ring strain may increase reactivity, though its discontinued status limits practical use .
Solubility and Salt Effects: All three compounds are hydrochloride salts, suggesting moderate water solubility. However, the biphenyl derivative’s aromaticity may reduce aqueous solubility relative to the alicyclic analogs, favoring organic solvents like ethanol or DMSO.
Stereochemical Impact: The (1R,2S) configuration in the cyclohexane analog and (1R,2R) in the cyclopropane derivative highlight the role of stereochemistry in biological activity. For example, enantiopure cyclohexane derivatives are critical in amino acid synthesis , while cyclopropane stereochemistry often correlates with bioactivity in antibiotics or enzyme inhibitors .
Research Findings and Limitations
- Key parameters like melting point, solubility, and synthetic yields remain unverified.
- Structural Trade-offs :
- The biphenyl scaffold’s rigidity may enhance target binding but complicate synthetic accessibility.
- Cyclohexane and cyclopropane analogs offer conformational diversity but lack the aromatic interactions critical for certain applications.
Biological Activity
Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its unique biphenyl structure and the presence of amino and carboxylate functional groups. This article explores its biological activities, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a biphenyl backbone with an amino group at the 2' position and a carboxylate group at the 2 position. This structural configuration influences its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C15H15ClN2O2 |
| Molecular Weight | 288.74 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and organic solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with biological targets. Key areas of activity include:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation.
- Antimicrobial Properties : The presence of the amino group enhances the compound's ability to act against various bacterial strains, showing significant inhibitory effects.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes critical in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Antitumor Activity
A study investigated the effect of this compound on glioblastoma cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability:
- Cell Line : U-87 (human glioblastoma)
- Concentration Range : 10 µM to 100 µM
- Results :
- Cell viability decreased by up to 70% at 100 µM after 48 hours.
- Mechanism of action involved modulation of NF-κB pathways.
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Biphenyl Derivative : Starting from commercially available biphenyl compounds.
- Introduction of Functional Groups : Amino and carboxylic acid groups are introduced through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride form for improved solubility and stability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride, and how are intermediates purified?
- Methodological Answer : A common synthesis involves three steps: (1) Boc protection of the amino group using Boc anhydride in a polar solvent (e.g., THF or DCM) at 0–25°C, (2) esterification with SOCl₂ under reflux in ethanol to form the hydrochloride salt, and (3) coupling reactions with carboxylic acids using activating agents like HATU or DCC. Purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirm biphenyl coupling (e.g., aromatic protons at δ 6.8–7.6 ppm) and ester/amine functionality.
- LC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z ~316.8) and monitor purity.
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ammonium (N–H stretches ~2500–3000 cm⁻¹) groups.
- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% theoretical values) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use respiratory protection (NIOSH-approved N95 mask), nitrile gloves, and lab coats. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Neutralize spills with 5% sodium bicarbonate. Acute toxicity (H302) and skin irritation (H315) risks require emergency eyewash/shower access .
Advanced Research Questions
Q. How can researchers optimize low yields in the amidation/coupling step?
- Methodological Answer :
- Reagent Optimization : Screen coupling agents (e.g., EDCI vs. DCC) and additives (e.g., HOAt for sterically hindered substrates).
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization).
- Byproduct Analysis : Use LC-MS to identify unreacted starting materials or hydrolyzed esters, then adjust stoichiometry .
Q. How to resolve contradictory NMR data for biphenyl protons?
- Methodological Answer :
- Deuterated Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; aromatic splitting patterns vary with solvent polarity.
- Dynamic Exchange : Assess temperature-dependent NMR (25–60°C) to detect conformational flexibility.
- Impurity Check : Use HSQC/HMBC to distinguish between diastereomers or regioisomers formed during synthesis .
Q. What strategies are effective for impurity profiling in scale-up synthesis?
- Methodological Answer :
- HPLC Method Development : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm.
- Stress Testing : Expose the compound to heat (40–60°C), light (UV-A), and acidic/basic conditions to identify degradation products.
- Isolation Techniques : Employ preparative TLC (hexane/EtOAc 3:1) or centrifugal partition chromatography for structural elucidation .
Q. What mechanistic insights exist for the compound’s reactivity in C–H functionalization?
- Methodological Answer :
- Palladium Catalysis : Study Pd(0)/Pd(II) cycles using ligands like XPhos for Suzuki-Miyaura couplings. Monitor intermediates via in-situ IR.
- Radical Pathways : Investigate peroxydisulfate-initiated reactions under blue LED light (450 nm) for C–H amination.
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
